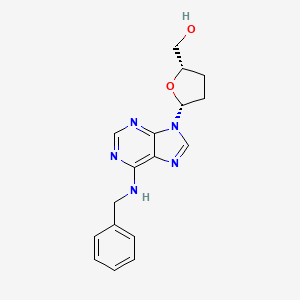

N^6-Benzyl-2',3'-dideoxyadenosine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D2BNA, also known as 2,4-BNANC, is a bridged nucleic acid analogue. It contains a six-membered bridged structure with an N-O linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-BNANC involves a one-pot intramolecular NC bond-forming key reaction to construct a perhydro-1,2-oxazine ring. The process includes the efficient design and synthesis of three monomers: 2,4-BNANC[NH], 2,4-BNANC[NMe], and 2,4-BNANC[NBn]. These monomers are then incorporated into oligonucleotides .

Industrial Production Methods

While specific industrial production methods for 2,4-BNANC are not extensively documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of the bridged structure and its incorporation into oligonucleotides, which can be achieved using automated DNA synthesizers commonly used in the industry.

Chemical Reactions Analysis

Types of Reactions

2,4-BNANC undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: Substitution reactions are common, where specific groups within the compound are replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of 2,4-BNANC, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2,4-BNANC has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-BNANC involves its incorporation into oligonucleotides, which then bind to complementary RNA sequences with high affinity. This binding can inhibit the expression of specific genes by blocking the translation process. The compound’s unique bridged structure enhances its stability and resistance to nucleases, making it an effective tool in gene silencing .

Comparison with Similar Compounds

Similar Compounds

2,4-BNA (LNA): Another bridged nucleic acid analogue with similar properties but lower nuclease resistance compared to 2,4-BNANC.

Phosphorothioate Oligonucleotides: These compounds have been used in antisense technologies but have lower binding affinity and specificity compared to 2,4-BNANC.

Uniqueness

2,4-BNANC stands out due to its:

Higher Binding Affinity: It exhibits equal or higher binding affinity against RNA complements compared to similar compounds.

Nuclease Resistance: It has immensely higher nuclease resistance, making it more stable in biological environments.

Selective Binding: The compound shows much better RNA selective binding and stronger triplex-forming characters.

Biological Activity

N^6-Benzyl-2',3'-dideoxyadenosine is a synthetic nucleoside analog with significant biological activity, particularly in the fields of oncology and virology. This compound features a benzyl group at the N^6 position of the adenine base and lacks hydroxyl groups at the 2' and 3' positions of the ribose sugar, which alters its interaction with biological targets. This article discusses its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The unique structural modifications impart specific properties that enhance its biological activity compared to natural adenosine.

Antitumor Activity

Research indicates that this compound exhibits potent antitumor properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including bladder carcinoma T24 cells. The compound modulates key signaling pathways associated with cell proliferation and survival, leading to reduced tumor growth.

Key Findings:

- Apoptosis Induction: The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Cell Proliferation Inhibition: It has shown IC50 values in the low micromolar range against several cancer cell lines, indicating strong growth inhibitory effects.

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| Bladder Carcinoma T24 | 2.5 | Apoptosis via caspase activation |

| Hepatocellular Carcinoma | 1.8 | Cell cycle arrest |

| Lung Cancer A549 | 3.2 | Modulation of signaling pathways |

Antiviral Activity

In addition to its antitumor effects, this compound has demonstrated antiviral properties against various viruses, including alphaviruses and human enterovirus 71. Its mechanism involves interference with viral replication processes.

Research Insights:

- Viral Replication Inhibition: The compound inhibits viral RNA synthesis and disrupts protein synthesis in infected cells.

- Selectivity: It exhibits a selective toxicity profile, showing minimal cytotoxicity towards uninfected mammalian cells.

| Virus | IC50 (μM) | Effect |

|---|---|---|

| Human Enterovirus 71 | 5.0 | Inhibition of viral replication |

| Alphavirus | 4.5 | Disruption of protein synthesis |

The biological activity of this compound is primarily attributed to its incorporation into nucleic acids, where it interferes with normal nucleic acid function. The benzyl group at the N^6 position affects base pairing and hydrogen bonding, leading to disruptions in DNA replication and transcription.

Interaction with Adenosine Receptors

This compound selectively binds to specific adenosine receptors, particularly A3 receptors. This receptor selectivity is crucial for its anti-inflammatory and anti-tumor activities.

Case Studies

- Bladder Cancer Study (2023): A study evaluated the effects of this compound on T24 bladder carcinoma cells. Results showed a significant reduction in cell viability and induction of apoptosis through caspase activation.

- Antiviral Efficacy Study (2024): A recent investigation into its antiviral properties revealed that this compound effectively inhibited human enterovirus 71 infection in vitro, with a notable selectivity index indicating safety for host cells.

Properties

CAS No. |

120503-63-1 |

|---|---|

Molecular Formula |

C17H19N5O2 |

Molecular Weight |

325.4 g/mol |

IUPAC Name |

[(2S,5R)-5-[6-(benzylamino)purin-9-yl]oxolan-2-yl]methanol |

InChI |

InChI=1S/C17H19N5O2/c23-9-13-6-7-14(24-13)22-11-21-15-16(19-10-20-17(15)22)18-8-12-4-2-1-3-5-12/h1-5,10-11,13-14,23H,6-9H2,(H,18,19,20)/t13-,14+/m0/s1 |

InChI Key |

FTFUACKLTUPQQG-UONOGXRCSA-N |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4 |

Canonical SMILES |

C1CC(OC1CO)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.